

Application Notes and Protocols for 5-Ethyl-4-thiouridine Labeled RNA

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Compound of Interest

Compound Name: 5-Ethyl-4-thiouridine

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Introduction

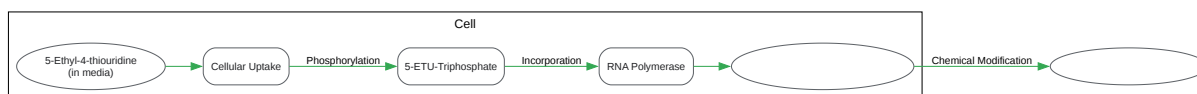
Metabolic labeling of nascent RNA with nucleotide analogs is a powerful strategy to investigate the dynamics of RNA synthesis, processing, and degradation. **5-Ethyl-4-thiouridine** (5-ETU) is a uridine analog that can be supplied to cells and incorporated into newly transcribed RNA. Similar to the well-characterized analog 4-thiouridine (4sU), the presence of a thiol group on the pyrimidine ring allows for the specific chemical modification of labeled RNA, enabling its distinction from pre-existing RNA.^{[1][2]} This opens the door to a variety of downstream applications for studying transcriptome dynamics.

This document provides detailed application notes and protocols for the use of 5-ETU in metabolic RNA labeling, with the understanding that these are largely adapted from established protocols for 4sU due to the limited specific literature on 5-ETU.^{[3][4]} Researchers should consider these protocols as a starting point and may need to optimize conditions for their specific cell types and experimental goals.

Principle of 5-Ethyl-4-thiouridine Labeling

Once introduced to cell culture, 5-ETU is taken up by cells and converted into its triphosphate form by cellular salvage pathways. RNA polymerases then incorporate **5-Ethyl-4-thiouridine** triphosphate (5-ETUTP) into newly synthesized RNA transcripts in place of uridine.^{[1][2]} The

incorporated 5-ETU provides a chemical handle—the thiol group—that can be exploited in downstream applications.



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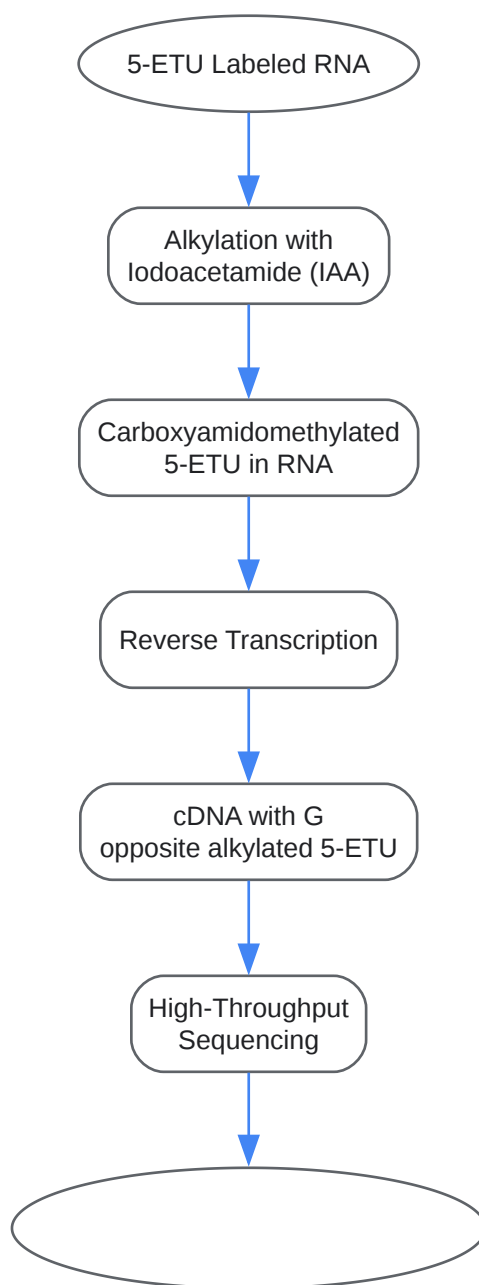
Cellular uptake and incorporation of **5-Ethyl-4-thiouridine** (5-ETU) into nascent RNA.

Downstream Applications

The primary downstream applications of 5-ETU labeling revolve around the ability to distinguish newly synthesized RNA from the pre-existing RNA pool. This allows for the measurement of RNA synthesis and decay rates on a transcriptome-wide scale.

SLAM-seq: Thiol(SH)-linked Alkylation for Metabolic sequencing

SLAM-seq is a method that enables the identification of incorporated thiouridines in sequencing data without the need for biochemical enrichment of the labeled RNA.^[5] The thiol group of the incorporated 5-ETU is alkylated with iodoacetamide (IAA), which leads to a T-to-C conversion during reverse transcription.^{[5][6]}



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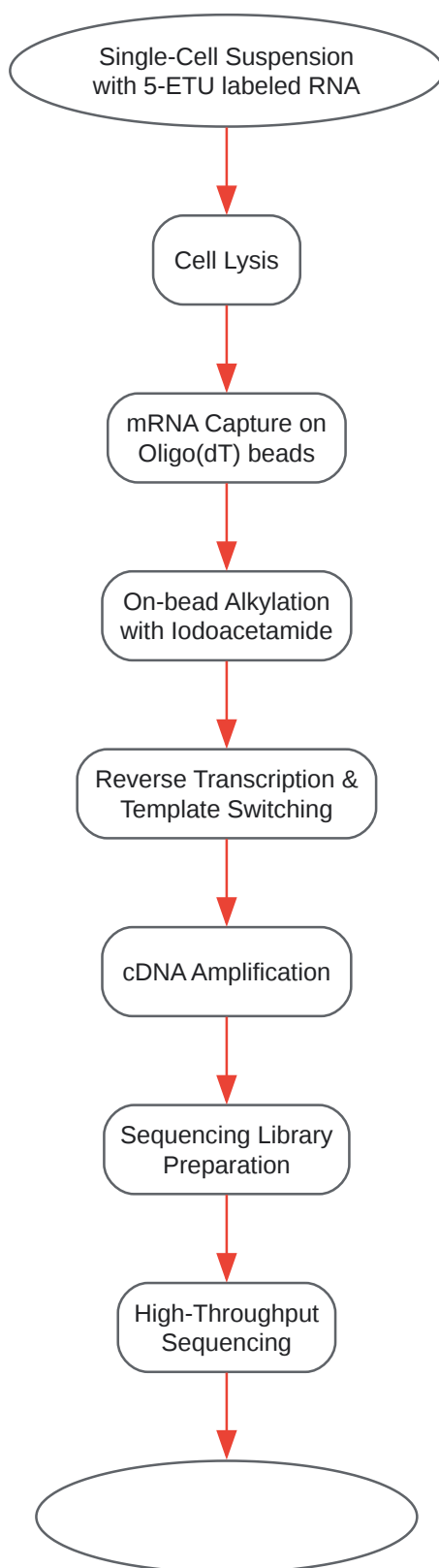
Workflow for SLAM-seq to identify newly synthesized transcripts.

scSLAM-seq: Single-Cell SLAM-seq

scSLAM-seq adapts the SLAM-seq methodology to single-cell RNA sequencing (scRNA-seq) workflows.^[7] This allows for the analysis of transcriptional dynamics with single-cell resolution, revealing cell-to-cell heterogeneity in gene expression.^[7]

NASC-seq: New transcriptome Alkylation-dependent Single-Cell RNA sequencing

NASC-seq is another single-cell technique that combines 4sU labeling (adaptable for 5-ETU) with a modified Smart-seq2 protocol to quantify newly synthesized and pre-existing RNA in the same cell.[8]



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Workflow for NASC-seq to analyze nascent and pre-existing RNA in single cells.

Quantitative Data Summary

The following table summarizes typical concentrations and labeling times used for 4sU, which can serve as a starting point for optimizing 5-ETU labeling experiments.^[9] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration of 5-ETU for each cell line.^[10]

Parameter	Value Range	Cell Type Examples	Reference(s)
Labeling Concentration	50 μ M - 1 mM	HEK293T, HeLa, Jurkat, mESCs	^[9] ^[11]
Pulse Labeling Time (for synthesis rates)	5 - 60 minutes	K562, HEK293T	^[9]
Pulse-Chase Labeling Time (for decay rates)	1 - 24 hours	Various	^[2] ^[11]
Typical Incorporation Rate	0.5% - 2.3% of total uridine	Mammalian cells	^[11]

Experimental Protocols

Note: These protocols are adapted from established methods for 4sU. All solutions should be prepared with RNase-free water and reagents. Protect 5-ETU and 5-ETU-labeled RNA from light to prevent potential crosslinking.^[5]

Protocol 1: Metabolic Labeling of Adherent Cells with 5-Ethyl-4-thiouridine

Materials:

- **5-Ethyl-4-thiouridine** (5-ETU) stock solution (e.g., 50 mM in DMSO or water)
- Complete cell culture medium
- Phosphate-buffered saline (PBS), RNase-free
- TRIzol reagent or other lysis buffer

Procedure:

- Seed cells in a culture plate to reach 70-80% confluency at the time of labeling.
- Prepare the labeling medium by diluting the 5-ETU stock solution to the desired final concentration in pre-warmed complete culture medium.
- Aspirate the existing medium from the cells and replace it with the 5-ETU-containing labeling medium.
- Incubate the cells for the desired labeling period (e.g., for pulse-labeling, 15-60 minutes; for pulse-chase, longer incubations may be required).
- To stop the labeling, aspirate the labeling medium and immediately add TRIzol reagent to the plate (e.g., 1 mL for a 10 cm plate) to lyse the cells.
- Proceed with total RNA extraction according to the TRIzol manufacturer's protocol or the protocol below.

Protocol 2: Total RNA Extraction

Materials:

- TRIzol reagent
- Chloroform
- Isopropanol
- 75% Ethanol (in RNase-free water)
- RNase-free water

Procedure:

- Add 0.2 mL of chloroform per 1 mL of TRIzol in the cell lysate.
- Shake vigorously for 15 seconds and incubate at room temperature for 2-3 minutes.

- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new RNase-free tube.
- Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol used.
- Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
- Resuspend the RNA pellet in an appropriate volume of RNase-free water.

Protocol 3: SLAM-seq - Iodoacetamide Alkylation of 5-ETU Labeled RNA

Materials:

- Total RNA containing 5-ETU
- Iodoacetamide (IAA) solution (100 mM in water, freshly prepared and protected from light)
- Sodium phosphate buffer (100 mM, pH 8.0)
- RNase-free water
- RNA purification kit (e.g., column-based)

Procedure:

- In a total volume of 50 µL, mix:
 - Up to 5 µg of total RNA
 - 5 µL of 100 mM sodium phosphate buffer (pH 8.0)

- 5 μ L of 100 mM Iodoacetamide
- RNase-free water to 50 μ L
- Incubate the reaction at 50°C for 15 minutes in the dark.
- Purify the alkylated RNA using an RNA purification kit according to the manufacturer's instructions to remove residual IAA.
- The purified, alkylated RNA is now ready for downstream library preparation for sequencing.

Protocol 4: NASC-seq - On-bead Alkylation for Single-Cell Analysis

This protocol outlines the key steps following single-cell lysis and mRNA capture on oligo(dT) beads.

Materials:

- Single-cell lysate with mRNA captured on oligo(dT) magnetic beads
- Iodoacetamide (IAA) solution (100 mM in water, freshly prepared)
- Sodium phosphate buffer (100 mM, pH 8.0)
- STOP solution (e.g., containing DTT to quench IAA)
- Reverse transcription and library preparation reagents (e.g., from a Smart-seq2 kit)

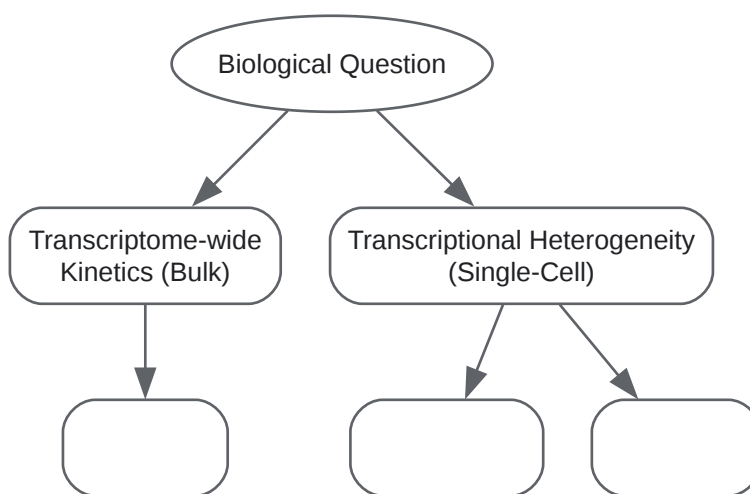
Procedure:

- After capturing mRNA on beads, wash the beads according to the specific scRNA-seq protocol.
- Prepare the alkylation mix: for each sample, mix 5 μ L of 100 mM sodium phosphate buffer (pH 8.0) and 5 μ L of 100 mM IAA.
- Resuspend the beads in the alkylation mix.

- Incubate at 50°C for 15 minutes with agitation.
- Place the plate on a magnet and add a STOP solution to quench the reaction.
- Proceed with reverse transcription, cDNA amplification, and library preparation as per the chosen single-cell sequencing protocol.[8]

Logical Relationships and Experimental Design

The choice of downstream application depends on the biological question being addressed.



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Decision tree for choosing the appropriate downstream application.

Conclusion

5-Ethyl-4-thiouridine is a promising tool for the metabolic labeling of RNA, enabling the study of transcriptome dynamics. The protocols provided here, adapted from well-established 4sU methods, offer a robust starting point for researchers. Careful optimization of labeling conditions and appropriate controls are essential for successful and reproducible experiments. The downstream applications, particularly SLAM-seq and its single-cell derivatives, provide powerful means to dissect the complexities of gene regulation in various biological systems.

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